molecular formula C16H12BrClN4OS B6075683 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea

Cat. No. B6075683
M. Wt: 423.7 g/mol
InChI Key: JYWXJPJKZMCFFN-UHFFFAOYSA-N
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Description

“N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . These derivatives are known for their broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .


Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves several steps . Starting from 4-chlorobenzoic acid, esterification with methanol and subsequent hydrazination, salt formation, and cyclization afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gives the final sulfonamides .


Molecular Structure Analysis

The molecular structure of “N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” and similar compounds is confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and acylation . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .

Scientific Research Applications

Antibacterial Activity

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea: has been investigated for its antibacterial potential. In a study, several derivatives of this compound were synthesized and screened against Salmonella typhi, the bacterium responsible for typhoid fever . Notably, compounds 3, 4, 10, 11, and 15 demonstrated significant antibacterial activity. This finding suggests that the compound could be explored further as a potential antimicrobial agent.

Anti-Inflammatory Potential

Oxadiazoles are known for their anti-inflammatory properties . Although direct evidence for this specific compound is limited, its structural similarity to other oxadiazoles suggests that it might modulate inflammatory pathways. Further studies could elucidate its anti-inflammatory effects.

Anticancer Investigations

Certain oxadiazole derivatives have demonstrated anticancer activity . While we lack direct data for this compound, its unique structure could make it an interesting candidate for cancer research. Investigating its impact on cancer cell lines and signaling pathways would be valuable.

Anticonvulsant Studies

Oxadiazoles have also shown promise as anticonvulsants . Researchers could explore whether N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea exhibits similar effects. Conducting in vitro and in vivo experiments would provide valuable insights.

Herbicidal Applications

Although not extensively studied, oxadiazoles have been investigated for herbicidal properties . The compound’s unique structure may influence weed growth or interfere with plant-specific processes. Researchers could explore its potential as a herbicide.

Future Directions

The future directions for research on “N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-chlorophenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, some 1,3,4-thiadiazole derivatives have shown potential as antiviral agents , suggesting a possible direction for future research.

Mechanism of Action

Target of Action

Similar compounds have shown significant activity againstSalmonella typhi , suggesting that this compound may also target bacterial cells.

Mode of Action

It is known that similar compounds interact with their targets, leading to significant antibacterial activity . The compound likely interacts with essential proteins or enzymes in the bacterial cell, disrupting their function and leading to cell death.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth, given its potential antibacterial activity . This can lead to the death of bacterial cells, thereby helping to control bacterial infections.

properties

IUPAC Name

1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4OS/c17-11-3-1-2-10(8-11)9-14-21-22-16(24-14)20-15(23)19-13-6-4-12(18)5-7-13/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWXJPJKZMCFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea

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